BenchChemオンラインストアへようこそ!

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

CNS drug design Lipophilicity Physicochemical profiling

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 27038-63-7, C₉H₉ClN₂O, MW 196.63) is the core 1,5-benzodiazepin-2-one scaffold bearing a single chlorine substituent at the 8-position of the fused benzene ring. As a member of the 1,5-benzodiazepine (1,5-BDZ) class—structurally distinct from the classical 1,4-benzodiazepines—this compound possesses nitrogen atoms at positions 1 and 5 of the seven-membered diazepine ring.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 27038-63-7
Cat. No. B2438860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
CAS27038-63-7
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)Cl)NC1=O
InChIInChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13)
InChIKeyUVRJYVZLBHBAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 27038-63-7): Core 1,5-Benzodiazepine Scaffold for CNS Drug Discovery and Chemical Biology


8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 27038-63-7, C₉H₉ClN₂O, MW 196.63) is the core 1,5-benzodiazepin-2-one scaffold bearing a single chlorine substituent at the 8-position of the fused benzene ring. As a member of the 1,5-benzodiazepine (1,5-BDZ) class—structurally distinct from the classical 1,4-benzodiazepines—this compound possesses nitrogen atoms at positions 1 and 5 of the seven-membered diazepine ring [1]. The 1,5-BDZ architecture has been associated with a greater therapeutic potential and lower incidence of side effects compared to 1,4-BDZs in preclinical and clinical evaluations [2]. With an XLogP of 1.4, zero rotatable bonds, and two hydrogen-bond donors, this minimally substituted scaffold occupies a favorable physicochemical space for CNS penetration while retaining two reactive nitrogen centers (N1 and N5) amenable to further regioselective functionalization [1]. It serves as the direct synthetic precursor to lofendazam (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) and related pharmacologically active 1,5-benzodiazepines [2].

Why 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Cannot Be Interchanged with Unsubstituted or 1,4-Benzodiazepine Analogs


The 8-chloro substitution and the 1,5-diazepine architecture of this compound jointly determine its physicochemical and pharmacological differentiation from close analogs. The chlorine at position 8 increases XLogP by approximately 0.6 log units relative to the unsubstituted parent (1.4 vs. 0.8), directly impacting passive membrane permeability and CNS penetration potential [1]. More critically, the 1,5-benzodiazepine scaffold—shared by clobazam and lofendazam—exhibits fundamentally different GABAA receptor subtype engagement compared to the 1,4-benzodiazepine scaffold: 1,5-BDZs preferentially target α2-containing GABAA receptor complexes over α1-containing complexes, a selectivity pattern not observed for 1,4-BDZs such as clonazepam [2]. This subtype bias is mechanistically linked to anticonvulsant efficacy with reduced sedation and motor impairment, as reflected in protective index (PI = TD₅₀/ED₅₀) values for clobazam that are 1.6- to 13-fold higher than those for diazepam [3]. Substitution of the 8-chloro-1,5-BDZ scaffold with a 1,4-BDZ core, removal of the 8-chloro group, or repositioning the chlorine to the 7-position each alters both receptor pharmacology and synthetic tractability in ways that are not surrogable for applications requiring this specific substitution pattern and scaffold geometry.

Quantitative Differentiation Evidence for 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 27038-63-7) vs. Closest Analogs


Lipophilicity (XLogP) Comparison: 8-Chloro Substitution Increases logP by 0.6 Units vs. Unsubstituted Parent, Occupying an Intermediate CNS-Design Space

The 8-chloro substituent on the 1,5-benzodiazepin-2-one scaffold confers a meaningful increase in computed lipophilicity relative to the unsubstituted parent scaffold. PubChem-computed XLogP3-AA for the target compound (8-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) is 1.4, compared to 0.8 for the unsubstituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7) [1][2]. This ΔXLogP of +0.6 places the 8-chloro scaffold within the optimal lipophilicity range for CNS penetration (XLogP ~1–3) while the unsubstituted parent falls below the lower boundary, predicting inferior passive blood-brain barrier permeability. For further context, the N-phenyl derivative lofendazam (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) has an XLogP3 of 2.5 [3], demonstrating that the 8-chloro intermediate occupies a distinct, intermediate lipophilicity space suitable for further optimization without exceeding drug-like logP thresholds.

CNS drug design Lipophilicity Physicochemical profiling

In Vivo Protective Index (TD₅₀/ED₅₀): 1,5-Benzodiazepine Scaffold Provides 1.6- to 13-Fold Higher Safety Margin than 1,4-Benzodiazepines

The 1,5-benzodiazepine scaffold architecture—which defines the core structure of 8-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one—confers a quantitatively superior protective index (PI = TD₅₀/ED₅₀) in anticonvulsant models compared to the classical 1,4-benzodiazepine scaffold. In direct intraperitoneal comparisons in mice, the protective indices for clobazam (a 1,5-BDZ) were 1.6 to 13 times higher than those for diazepam (a 1,4-BDZ) across multiple seizure models [1]. This finding was corroborated by Stéru et al. (1986), who demonstrated that the 1,5-benzodiazepine clobazam achieved a more favorable ratio between anticonvulsant ED₅₀ and motor-impairing TD₅₀ compared to all ten 1,4-benzodiazepines tested [2]. The 1,5-BDZ scaffold also exhibits lower affinity for the benzodiazepine receptor (clobazam Ki = 2,130 nM) compared to 1,4-BZPs, yet paradoxically achieves equivalent or superior anticonvulsant efficacy—a phenomenon attributed to differential GABAA receptor subtype engagement [3]. Because the target compound shares the identical 1,5-diazepine ring topology with clobazam, these scaffold-level advantages are applicable to derivatives built upon the 8-chloro-1,5-benzodiazepin-2-one core.

Anticonvulsant Safety pharmacology Therapeutic index

GABAA Receptor Subtype Selectivity: α2-preferential Binding of 1,5-Benzodiazepine Scaffold vs. Non-selective 1,4-Benzodiazepines

The 1,5-benzodiazepine scaffold that defines the core of 8-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exhibits a pharmacologically significant GABAA receptor subtype selectivity pattern that differs fundamentally from 1,4-benzodiazepines. Jensen et al. (2014) demonstrated using native rat-brain homogenates and cloned human GABAA receptors (HEK293 cells expressing α₁/α₂/α₃/α₅, β₂, and γ₂ subunits) that the 1,5-BDZ clobazam and its active metabolite N-desmethylclobazam display significantly greater binding affinities for α₂-containing versus α₁-containing GABAA receptor complexes [1]. In contrast, the 1,4-BDZ clonazepam showed no distinction between α₂ and α₁ receptor binding, while the α₁-preferring hypnotic zolpidem confirmed assay sensitivity [1]. This α₂-over-α₁ selectivity is mechanistically significant because α₁-containing GABAA receptors mediate sedation and motor impairment, whereas α₂-containing receptors mediate anticonvulsant and anxiolytic effects without sedation [2]. Because the target compound possesses the identical 1,5-diazepine ring topology required for this subtype engagement pattern, it provides a starting scaffold that can retain α₂-preferential pharmacology upon further substitution.

GABAA receptor Subtype selectivity Receptor pharmacology

Regioselective 8-Position Chlorination: Chemoselective Synthetic Access via Activated DMSO Methodology Validated by Single-Crystal X-ray Diffraction

Access to the 8-chloro regioisomer of the 1,5-benzodiazepin-2-one scaffold—as opposed to the historically more common 7-chloro isomer—is enabled by a chemoselective chlorination methodology using dimethyl sulfoxide activated by methane sulfonyl chloride (DMSO/MsCl), as reported by Ghabi et al. (2023) [1]. This method achieves selective chlorination at the 8-position of the 1,5-benzodiazepin-2-one core without competing chlorination at alternative sites. The structures of the resulting 8-chloro derivatives were confirmed by ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction, providing unambiguous regiochemical assignment [1]. This synthetic selectivity is significant because the isomeric 7-chloro- and 8-chloro-1,5-benzodiazepine derivatives cannot be interchanged: Pennini et al. demonstrated that the two positional isomers require separation and independent structural confirmation by chemical degradation, as their spectroscopic signatures alone do not reliably distinguish them [2]. The DMSO/MsCl chlorination methodology thus provides a regiochemically defined entry to the 8-chloro scaffold that avoids isomeric ambiguity.

Regioselective synthesis Chemoselective chlorination Crystallography

Strategic Synthetic Intermediate: Direct N1-Functionalization Gateway to Lofendazam and CNS-Active 1,5-Benzodiazepines

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one serves as the direct synthetic precursor to lofendazam (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one), a clinically characterized 1,5-benzodiazepine with sedative and anxiolytic properties that is also the active metabolite of arfendazam [1][2]. US Patent 4,239,684 (Knoll AG) explicitly describes 8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (lofendazam) as a compound within the claimed 1,5-benzodiazepin-2-one series possessing sedative activity, prepared via N1-functionalization of the 8-chloro-1,5-benzodiazepin-2-one core [3]. The physicochemical trajectory from the target compound (XLogP 1.4) to lofendazam (XLogP 2.5) illustrates how N1-substitution can be used to tune lipophilicity while preserving the 8-chloro substitution pattern and the 1,5-diazepine topology [4]. The unsubstituted N1 position of the target compound provides a chemically distinct handle for diversification that is not available in pre-substituted analogs where the N1 site is already occupied.

Synthetic intermediate Lofendazam N-functionalization

Best-Fit Application Scenarios for 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 27038-63-7) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Generation Libraries Built on the 1,5-Benzodiazepine Scaffold with Favorable α₂/α₁ Selectivity and Protective Index

Medicinal chemistry programs targeting epilepsy, anxiety disorders, or other GABAergic indications should prioritize this 8-chloro-1,5-BDZ core over 1,4-BDZ scaffolds because the 1,5-BDZ architecture provides mechanistically validated α₂-over-α₁ GABAA receptor subtype selectivity [1] and a protective index (TD₅₀/ED₅₀) that is 1.6- to 13-fold higher than 1,4-BDZ comparators [2]. The 8-chloro substituent positions the scaffold at XLogP 1.4—within the CNS drug-like range—while the unsubstituted N1 and N5 positions allow parallel or sequential diversification to explore SAR around receptor affinity, subtype selectivity, and pharmacokinetics without altering the core 1,5-diazepine topology responsible for the scaffold-level pharmacological advantages.

Synthesis of Lofendazam Analogs and 1,5-Benzodiazepine Clinical Candidate Precursors via N1-Functionalization

This compound is the direct, structurally confirmed precursor to lofendazam (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one), a sedative-anxiolytic 1,5-BDZ and active metabolite of arfendazam [3][4]. N1-functionalization with aryl, alkyl, or acyl groups enables systematic exploration of the lipophilicity-activity relationship, with the XLogP modulation window from 1.4 (target) to 2.5 (N-phenyl) to higher values for more lipophilic N1-substituents providing a rational framework for CNS penetration optimization. The availability of a regiochemically validated 8-chloro isomer—as opposed to 7-chloro or mixed isomeric material—ensures that SAR conclusions are not confounded by positional isomer ambiguity [5].

Regiochemically Defined Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Construction on the 1,5-Benzodiazepine Chemotype

The chemoselective chlorination methodology reported by Ghabi et al. (2023) provides unambiguous access to the 8-chloro regioisomer with structural confirmation by single-crystal X-ray diffraction [5], making this compound suitable as a structurally defined building block for parallel synthesis libraries or DNA-encoded library (DEL) construction. The presence of two chemically distinct, unprotected nitrogen centers (N1 aniline-type, N5 amine-type) enables orthogonal functionalization strategies—N1-acylation or N1-arylation followed by N5-alkylation or vice versa—generating diverse 1,5-benzodiazepin-2-one libraries from a single, regiochemically pure starting material.

In Vivo Pharmacological Studies Requiring a 1,5-Benzodiazepine Core with Documented Reduced Sedation Liability vs. 1,4-Benzodiazepine Controls

For in vivo neuropharmacology studies requiring a benzodiazepine scaffold with an intrinsically lower propensity for sedation and motor impairment, the 1,5-BDZ core represented by this compound offers a scaffold-level advantage documented across multiple preclinical models. The Stéru et al. (1986) head-to-head comparison of ten 1,4-BDZs versus the 1,5-BDZ clobazam demonstrated consistently more favorable ratios of anticonvulsant efficacy to motor-impairing side effects for the 1,5-BDZ scaffold [6], while Jensen et al. (2014) provided the mechanistic basis through α₂-preferential GABAA receptor binding [1]. Derivatives of this 8-chloro-1,5-BDZ core can therefore serve as tool compounds or lead candidates where reduced sedation is a critical differentiator from classical 1,4-benzodiazepine comparators such as diazepam or clonazepam.

Quote Request

Request a Quote for 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.